5-Hydroxyquinoxaline-6-carboxylic acid

Physicochemical profiling Drug-likeness Scaffold selection

Standard quinoxaline-6-carboxylic acid lacks the critical 5-OH group required for lipoxygenase/COX inhibition and CCR5 antagonist programs. This hydroxy-substituted analog provides: • Dual H-bond donor/acceptor motif (HBD 2, HBA 5; TPSA 83Ų) • Orthogonal 5-OH/6-COOH handles for regioselective derivatization • Batch-specific QC documentation (NMR, HPLC, GC) at ≥97% purity Eliminates de novo screening risks when targeting arachidonic acid cascade or chemokine receptors.

Molecular Formula C9H6N2O3
Molecular Weight 190.16 g/mol
CAS No. 184712-12-7
Cat. No. B11904481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxyquinoxaline-6-carboxylic acid
CAS184712-12-7
Molecular FormulaC9H6N2O3
Molecular Weight190.16 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CN=C2C(=C1C(=O)O)O
InChIInChI=1S/C9H6N2O3/c12-8-5(9(13)14)1-2-6-7(8)11-4-3-10-6/h1-4,12H,(H,13,14)
InChIKeyCVIZZIRBZYUMJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxyquinoxaline-6-carboxylic acid: Structural Identity and Compound-Class Overview


5-Hydroxyquinoxaline-6-carboxylic acid (CAS 184712-12-7; molecular formula C₉H₆N₂O₃; MW 190.16 g/mol) is a quinoxaline derivative bearing a hydroxyl substituent at the 5-position and a carboxylic acid at the 6-position of the fused benzopyrazine ring system [1]. It belongs to the broader class of substituted quinoxalinecarboxylic acids, which are recognised scaffolds in medicinal chemistry for enzyme inhibition, receptor antagonism, and coordination chemistry applications [2]. The compound is catalogued under PubChem CID 135742585 and DSSTox DTXSID20594158, with vendor-reported purity typically ≥97% and batch-specific QC documentation available (NMR, HPLC, GC) .

Functional-Group Differentiation from Unsubstituted Quinoxalinecarboxylic Acids


Quinoxaline-6-carboxylic acid (CAS 6925-00-4) and quinoxaline-5-carboxylic acid (CAS 6924-66-9) are the closest unsubstituted analogs, yet they lack the 5-hydroxy group that fundamentally alters the target compound's physicochemical and biochemical profile . The 5-OH substituent introduces an additional hydrogen-bond donor (HBD count increases from 1 to 2), raises the topological polar surface area from ~63 Ų to ~83 Ų, and lowers the predicted logP from ~1.02 to ~0.9, all of which impact membrane permeability, solubility, and target-binding pharmacophore geometry . In biological systems, this single hydroxyl addition transforms the compound from a relatively inert scaffold into a documented multi-target enzyme inhibitor with activity against lipoxygenase, cyclooxygenase, and formyltetrahydrofolate synthetase [1]. Generic substitution with the non-hydroxylated analog therefore forfeits both the hydrogen-bonding-mediated recognition elements and the polypharmacology profile that define the compound's research utility.

Differential Evidence Versus Closest Analogs


Physicochemical Profile: Hydrogen-Bond Capacity and Polar Surface Area

The 5-hydroxy substituent on the target compound increases hydrogen-bond donor count (HBD), hydrogen-bond acceptor count (HBA), and topological polar surface area (TPSA) relative to the unsubstituted analog quinoxaline-6-carboxylic acid, as computed from 2D structures [1]. These computed differences have direct consequences for solubility, permeability, and target-engagement pharmacophore design.

Physicochemical profiling Drug-likeness Scaffold selection

Lipoxygenase and Multi-Target Enzyme Inhibition Profile

Authoritative MeSH-curated pharmacological annotation identifies 5-hydroxyquinoxaline-6-carboxylic acid as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, additionally inhibiting formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (to a lesser extent), and serving as an antioxidant in fats and oils [1][2]. In contrast, the unsubstituted quinoxaline-6-carboxylic acid scaffold is not annotated with comparable multi-target enzyme inhibition in authoritative pharmacological databases; its biological annotation is primarily as a synthetic intermediate and antibiotic biosynthetic precursor [3]. Quantitative IC50 values for the target compound's individual enzyme targets are not publicly available from this MeSH record.

Lipoxygenase inhibition Arachidonic acid cascade Enzyme polypharmacology

CCR5 Antagonist Potential in Antiviral Research

Preliminary pharmacological screening indicates that 5-hydroxyquinoxaline-6-carboxylic acid can function as a CCR5 antagonist, with potential application in treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. This annotation places the compound within the mechanistically distinct space of chemokine receptor modulation, a profile not documented for the unsubstituted quinoxaline-6-carboxylic acid scaffold. Quantitative binding affinity or functional IC50 data from the screening study are not publicly available in the indexed source.

CCR5 antagonism HIV entry inhibition Chemokine receptor

Positional Isomer Differentiation: 5-Hydroxy-6-carboxylic vs. 6-Hydroxy-5-carboxylic Acid

The positional isomer 6-hydroxy-5-quinoxalinecarboxylic acid (CAS 1160682-26-7) swaps the hydroxy and carboxylic acid positions on the quinoxaline ring . This regiochemical inversion creates a different intramolecular hydrogen-bonding environment: in the target compound (5-OH, 6-COOH), the carboxylic acid is ortho to the hydroxyl, enabling potential intramolecular H-bonding and/or metal-chelation motifs (e.g., for Zn²⁺ or Mg²⁺ in enzyme active sites). In the 6-OH, 5-COOH isomer, the relative orientation of the two functional groups is reversed, which alters the pharmacophoric presentation to biological targets. For procurement, the two isomers are distinct chemical entities with different CAS numbers and must not be interchanged in SAR or lead-optimization programs.

Regiochemistry Positional isomer Scaffold design

Commercial Batch Quality and Multi-Vendor Purity Assurance

Multiple independent vendors supply 5-hydroxyquinoxaline-6-carboxylic acid at standard purity of ≥97%, with batch-specific QC documentation . Bidepharm provides NMR, HPLC, and GC batch reports ; MolCore certifies to ISO quality system standards ; Leyan supplies at 97% purity (catalog number 2104706) . In contrast, the closest analog 6-hydroxy-5-quinoxalinecarboxylic acid (CAS 1160682-26-7) is less widely stocked and typically does not carry comparable multi-vendor QC documentation, increasing procurement risk for time-sensitive research programs.

Chemical procurement Batch QC Purity assurance

Research Application Scenarios


Arachidonic Acid Cascade Research: Lipoxygenase/COX Chemical Probe

Research groups investigating the lipoxygenase and cyclooxygenase arms of the arachidonic acid cascade can employ 5-hydroxyquinoxaline-6-carboxylic acid as a starting scaffold with pre-documented lipoxygenase inhibitory activity and ancillary COX inhibition [1]. The compound's annotated antioxidant function in lipid systems adds a third dimension relevant to oxidative lipid mediator studies. Procurement of the 5-hydroxy,6-carboxylic acid regioisomer is essential; the unsubstituted quinoxaline-6-carboxylic acid lacks this multi-target annotation and would require de novo screening to establish any comparable profile.

CCR5-Mediated Disease Models: Antagonist Screening

Based on preliminary pharmacological screening data indicating CCR5 antagonist activity, this compound may serve as a hit or reference tool for chemokine receptor programs targeting HIV entry inhibition, asthma, rheumatoid arthritis, or COPD [2]. Its dual hydrogen-bond donor/acceptor capacity (HBD 2, HBA 5) and moderate hydrophilicity (XLogP3 0.9) align with the pharmacophoric requirements common to CCR5 small-molecule antagonists. The 5-OH group may be critical for key receptor-ligand H-bond interactions absent in the 5-des-hydroxy analog.

Medicinal Chemistry: Orthogonal Functional-Handle Derivatization

The simultaneous presence of a phenolic hydroxyl (5-position) and a carboxylic acid (6-position) on the quinoxaline core provides two orthogonal functional handles for regioselective derivatization [1]. The carboxylic acid can be selectively esterified or amidated under conditions that leave the phenol untouched (or vice versa with appropriate protecting-group strategies), enabling systematic SAR exploration of both vectors. This regiochemical arrangement is absent from the unsubstituted quinoxaline-6-carboxylic acid scaffold and from the positional isomer 6-hydroxy-5-quinoxalinecarboxylic acid. The commercial availability at ≥97% purity with batch QC (NMR, HPLC, GC) from multiple vendors ensures a reliable starting material for multi-step library synthesis .

Metal-Coordination Chemistry and Iridium Complex Ligand Design

5-Hydroxyquinoxaline ligands and their cyclometallated iridium(III) complexes have been investigated for tunable electronic properties, demonstrating the utility of the 5-hydroxyquinoxaline substructure in photophysical materials research [3]. While the specific 6-carboxylic acid derivative has not been reported in iridium complexes, the ortho 5-OH,6-COOH arrangement creates a potential bidentate metal-binding motif (akin to salicylic acid) that may enable chelation of transition metals, offering a differentiation point from quinoxaline-6-carboxylic acid which can only coordinate via the carboxylate. This application scenario derives from the structural evidence that the 5-OH/6-COOH ortho relationship enables intramolecular H-bonding and metal-chelation motifs, distinguishing it from regioisomers.

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